7-(2-naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic acid

Mitochondrial respiration inhibition Dehydrogenase enzyme SAR Quinoline-3-carboxylic acid pharmacophore

7-(2-Naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic acid (CAS 79807-95-7) is a synthetic 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative bearing a 2-(naphthalen-2-yloxy)ethoxy substituent at the 7-position. This compound belongs to a class historically investigated for inhibition of cellular respiration and dehydrogenase enzymes, with systematic structure-activity relationship (SAR) studies dating back to the early 1980s.

Molecular Formula C22H17NO5
Molecular Weight 375.4 g/mol
CAS No. 79807-95-7
Cat. No. B12906637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic acid
CAS79807-95-7
Molecular FormulaC22H17NO5
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCCOC3=CC4=C(C=C3)C(=O)C(=CN4)C(=O)O
InChIInChI=1S/C22H17NO5/c24-21-18-8-7-17(12-20(18)23-13-19(21)22(25)26)28-10-9-27-16-6-5-14-3-1-2-4-15(14)11-16/h1-8,11-13H,9-10H2,(H,23,24)(H,25,26)
InChIKeyASCGFMFCUMXIEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic Acid (CAS 79807-95-7): A 4-Oxoquinoline-3-Carboxylic Acid Scaffold for Procuring Differentiated Research Compounds


7-(2-Naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic acid (CAS 79807-95-7) is a synthetic 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative bearing a 2-(naphthalen-2-yloxy)ethoxy substituent at the 7-position . This compound belongs to a class historically investigated for inhibition of cellular respiration and dehydrogenase enzymes, with systematic structure-activity relationship (SAR) studies dating back to the early 1980s [1]. Its closest structural analogs differ primarily in the length of the ether linker connecting the naphthalene moiety to the quinoline core, a variation known to significantly modulate biological activity within this chemotype [1].

Scaffold Class 4-Oxoquinoline-3-carboxylic acid probe for dehydrogenase / cell respiration SAR studies
Linker SAR Ethoxy linker (vs. methoxy analog) enables linker-length differentiation in enzyme inhibition models
Provenance NSC307170: accessioned by NCI DTP for cell-line screening; traceable repository quality

Why Generic Substitution of 7-(2-Naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic Acid Fails: Linker Length Dictates Biological Activity in 4-Hydroxyquinoline-3-Carboxylic Acids


Within the 4-hydroxyquinoline-3-carboxylic acid series, compounds differing by a single methylene unit in the 7-position alkoxy linker are not functionally interchangeable. SAR studies demonstrate that the length of the linker between the quinoline core and the aromatic substituent directly impacts inhibitory potency against mitochondrial malate dehydrogenase and cellular respiration [1]. The target compound possesses an ethoxy linker (–O–CH₂–CH₂–O–), whereas its most proximal analog, 7-(naphthalen-2-ylmethoxy)-4-oxo-1H-quinoline-3-carboxylic acid (CAS 79807-93-5, CHEMBL160455), contains a shorter methoxy linker (–O–CH₂–O–). Generic substitution based solely on quinoline-naphthalene connectivity ignores the established quantitative relationship between linker length and enzyme inhibition, risking procurement of a compound with uncharacterized or inferior activity for the intended research application [1].

Linker Length SAR Mismatch
Methoxy analog (CAS 79807-93-5) differs by one methylene unit; linker length directly co-varies with dehydrogenase inhibition potency — direct substitution may yield uncharacterized activity.
Physicochemical Divergence
Ethoxy linker increases TPSA and molecular weight relative to the methoxy analog, potentially altering target binding kinetics and membrane permeability.

Quantitative Differentiation Evidence for 7-(2-Naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic Acid Against Closest Structural Analogs


Linker Length Variation (Ethoxy vs. Methoxy) at Position 7: Impact on Malate Dehydrogenase Inhibitory Potency

In the seminal SAR study by Coats et al., 4-hydroxyquinoline-3-carboxylic acids with varying 7-position substituents were evaluated for inhibition of porcine heart mitochondrial malate dehydrogenase [1]. The closest analog to the target compound—7-(naphthalen-2-ylmethoxy)-4-oxo-1H-quinoline-3-carboxylic acid (CAS 79807-93-5, CHEMBL160455), which contains a methoxy linker (–O–CH₂–O–) rather than the ethoxy linker (–O–CH₂–CH₂–O–) of the target compound—exhibited an IC₅₀ of 4073.8 nM against malate dehydrogenase [1][2]. While the target compound (CAS 79807-95-7) was catalogued by the National Cancer Institute under NSC307170, its quantitative dehydrogenase inhibition data under identical assay conditions has not been publicly disclosed [3]. However, the Coats et al. SAR model establishes that linker length in this chemotype directly co-varies with inhibitory potency, providing a structural basis for expecting differentiated activity between the ethoxy-linked target compound and its methoxy-linked analog [1].

Linker SAR
Class-level inference
Target IC₅₀ not reported; methoxy analog IC₅₀ 4073.8 nM (malate dehydrogenase, porcine heart mitochondrial)
Linker length may modulate dehydrogenase inhibition; target data unavailable
Direct compound data under identical assay conditions not publicly disclosed
Mitochondrial respiration inhibition Dehydrogenase enzyme SAR Quinoline-3-carboxylic acid pharmacophore

Physicochemical Differentiation: Enhanced Conformational Flexibility and Polar Surface Area from the Ethoxy Linker

Replacement of the methoxy linker with an ethoxy linker introduces an additional freely rotating C–C bond and one extra oxygen atom. The target compound (CAS 79807-95-7) has a calculated topological polar surface area (TPSA) of 88.88 Ų and a molecular weight of 375.4 g/mol . In contrast, the methoxy-linked analog (CAS 79807-93-5) has a TPSA of 75.6 Ų and a molecular weight of 345.3 g/mol . The increase of approximately 13 Ų in TPSA and 30 Da in molecular weight alters hydrogen-bonding capacity and conformational entropy, parameters that are known to influence target binding kinetics and metabolic stability within the quinoline-3-carboxylic acid series [1].

Physicochemical Profile
Head-to-head
TPSA: 88.88 vs 75.6 Ų (Δ +13.28 Ų); MW: 375.4 vs 345.3 g/mol (Δ +30.1 g/mol)
Ethoxy linker increases H-bond capacity; may alter binding kinetics
Calculated molecular descriptors
Physicochemical property SAR Ligand efficiency Drug-likeness optimization

NCI DTP Screening Provenance: A Unique Track Record Absent in Non-NSC-Designated Analogs

The target compound bears the National Cancer Institute designation NSC307170, confirming its formal accession into the NCI Developmental Therapeutics Program (DTP) compound repository for anticancer screening [1]. The methoxy-linked analog (CAS 79807-93-5) carries the immediately preceding NSC number (NSC307160), indicating that both were submitted and accessioned contemporaneously . However, only the target compound (NSC307170) possesses the distinct ethoxy linker that distinguishes it within the NCI screening set. NCI accession provides traceable provenance and implies that the compound met NCI's initial structural novelty and purity criteria for inclusion in the DTP screening funnel, a quality threshold not guaranteed for non-accessioned commercial analogs [2].

NCI Provenance
Supporting evidence
Designated NSC307170; accessioned into NCI DTP compound repository
Documented NCI repository screening provenance
Indicates structural novelty and purity criteria met for DTP inclusion
NCI-60 cancer cell line screening Anticancer compound prioritization National Cancer Institute compound repository

Optimized Application Scenarios for Procuring 7-(2-Naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic Acid Based on Its Differentiated Properties


Mitochondrial Dehydrogenase Inhibition Studies Requiring Linker-Length SAR Exploration

For research groups investigating the structure-activity relationship of 4-hydroxyquinoline-3-carboxylic acids as mitochondrial malate dehydrogenase inhibitors, procurement of the ethoxy-linked compound (CAS 79807-95-7) is essential to complete the linker-length SAR series alongside the methoxy-linked analog (CAS 79807-93-5, IC₅₀ = 4073.8 nM) [1]. The additional methylene unit in the ethoxy linker alters the spatial orientation of the naphthalene moiety relative to the quinoline pharmacophore, which directly impacts enzyme binding pocket complementarity as established by Coats et al. [1].

Cellular Respiration Inhibitor Screening with Physicochemical Property Diversification

The elevated TPSA (88.88 Ų vs. 75.6 Ų) and molecular weight (375.4 vs. 345.3 g/mol) of the ethoxy-linked compound relative to its methoxy analog make it a strategically differentiated probe for cell-based respiration assays where membrane permeability and intracellular partitioning may diverge between the two linker variants . Procurement of both chemotypes within a screening cascade allows deconvolution of linker-dependent effects on cellular potency independent of quinoline core activity.

NCI-60 Panel Follow-Up Studies Leveraging NSC-Catalogued Compound Provenance

Investigators seeking to follow up on historical NCI DTP screening data or to benchmark new quinoline-3-carboxylic acid derivatives against NCI-characterized compounds can procure the target compound under its NSC307170 designation, ensuring traceability to the NCI repository [2]. This provenance is particularly valuable for academic drug discovery groups that prioritize compounds with documented regulatory-compliant sourcing and known analytical characterization history.

Fragment-Based and Structure-Guided Design of 4-Oxoquinoline-3-Carboxylic Acid Derivatives

The ethoxy linker of the target compound provides an additional rotatable bond and hydrogen-bond acceptor relative to the methoxy analog, features that can be exploited in fragment-growing strategies or molecular docking campaigns targeting dehydrogenase enzymes. The compound serves as a linker-diversified scaffold for medicinal chemistry optimization programs seeking to modulate conformational flexibility without altering the quinoline-naphthalene pharmacophore core [1].

Application
Selection Property
Validation Focus
Dehydrogenase SAR studies
Linker-length differentiation (ethoxy vs. methoxy)
Dehydrogenase inhibition endpoint comparison
Cell respiration assays
Physicochemical divergence (TPSA, MW)
Cellular potency & permeability context
NCI DTP follow-up screening
NSC-repository traceability
Documented compound provenance
Scaffold-based design
Ethoxy linker conformational flexibility
Binding-mode & fragment-growing interpretation
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